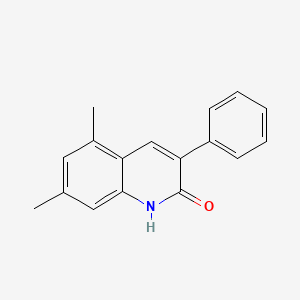

5,7-Dimethyl-3-phenyl-2-quinolinol

Description

Contextualization of the 2-Quinolinol Class within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring, with carbon and at least one heteroatom, typically nitrogen, oxygen, or sulfur wikipedia.org. Quinoline (B57606), a benzopyridine, is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring britannica.commsu.edu. This fundamental structure is the parent of a vast family of derivatives with diverse applications wikipedia.orgnih.gov. The 2-quinolinol, or 2-hydroxyquinoline, is a derivative of quinoline where a hydroxyl group is present at the C2 position of the quinoline ring. These compounds are of significant interest due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates nih.govnih.gov. The quinoline framework itself is a key feature in a number of alkaloids and has been a cornerstone in the development of various therapeutic agents nih.gov. The introduction of substituents, such as the dimethyl and phenyl groups in 5,7-Dimethyl-3-phenyl-2-quinolinol , allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can influence its chemical reactivity and biological activity.

Historical Trajectories of Research in Quinolinol Synthesis and Mechanistic Understanding

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. Several classic named reactions have been instrumental in accessing this scaffold and its derivatives.

Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) wikipedia.orgiipseries.orggoogle.com. The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring iipseries.orgnih.gov.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with anilines in the presence of an acid catalyst nih.gov.

Combes Quinoline Synthesis (1888): This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines iipseries.org.

Conrad-Limpach Synthesis: This synthesis utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-quinolinols or 2-quinolinols iipseries.org.

Friedländer Synthesis (1882): This reaction provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically catalyzed by a base or acid iipseries.orgnih.gov.

These foundational methods laid the groundwork for the synthesis of a vast array of quinoline and quinolinol derivatives, including the potential synthetic routes towards This compound . Mechanistic studies of these reactions have been crucial in understanding the reaction pathways and in developing more efficient and selective synthetic protocols.

Current Research Frontiers and Unaddressed Methodological Challenges in Quinolinol Chemistry

While the classical methods for quinoline synthesis remain valuable, modern organic chemistry has focused on developing more efficient, sustainable, and versatile approaches.

Current research frontiers include:

Green Chemistry Approaches: There is a significant drive towards developing environmentally benign synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation rsc.org.

Catalysis: The use of novel catalysts, including metal nanoparticles and organocatalysts, has been a major focus. These catalysts can offer higher yields, greater selectivity, and milder reaction conditions organic-chemistry.orgacs.org. For instance, metal-free syntheses of functionalized quinolines are being explored to avoid the use of potentially toxic and expensive transition metals acs.org.

One-Pot Syntheses: Multi-component reactions where several starting materials are combined in a single step to form complex products are highly sought after for their efficiency and atom economy.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for the synthesis of substituted quinolines, as it avoids the need for pre-functionalized starting materials organic-chemistry.org.

Despite these advances, several challenges remain:

Regioselectivity: Controlling the position of substituents on the quinoline ring, especially for polysubstituted derivatives, can be challenging.

Substrate Scope: Many existing methods have limitations in terms of the functional groups that can be tolerated in the starting materials.

Scalability: Translating a laboratory-scale synthesis to a large-scale industrial process can be difficult and costly.

Synthesis of Specific Isomers: The targeted synthesis of a single, specific isomer of a substituted quinolinol, such as This compound , can be complex and may require multi-step synthetic sequences.

The ongoing research in this field aims to address these challenges by developing more robust and versatile synthetic methodologies.

Compound Data

Properties

CAS No. |

1031928-25-2 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5,7-dimethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19) |

InChI Key |

FFXJZBFTYUIMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethyl 3 Phenyl 2 Quinolinol and Its Structural Analogs

Classical and Established Synthetic Routes to 2-Quinolinols

The foundational methods for constructing the 2-quinolinol ring system have been established for over a century and continue to be relevant in organic synthesis. These routes typically involve the condensation and cyclization of acyclic precursors under acidic or basic conditions.

Adaptations of Traditional Heterocyclic Annulation Reactions (e.g., Friedländer, Knorr-type)

Friedländer Annulation: The Friedländer synthesis is a straightforward and widely utilized method for generating quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov The reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids) or bases. wikipedia.orgjk-sci.com For the specific synthesis of 5,7-Dimethyl-3-phenyl-2-quinolinol, a logical adaptation would involve the reaction of 2-amino-4,6-dimethylacetophenone with an ester of phenylacetic acid, such as ethyl phenylacetate. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the final quinolinol product. wikipedia.org

Knorr Quinoline (B57606) Synthesis: The Knorr synthesis is another classical method that specifically produces 2-hydroxyquinolines (2-quinolinols). wikipedia.org This intramolecular reaction involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid or polyphosphoric acid (PPA). wikipedia.org To apply this method for this compound, the required precursor would be N-(3,5-dimethylphenyl)-3-oxo-3-phenylpropanamide. This substrate, upon treatment with a strong acid, undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to furnish the target 2-quinolinol. The reaction conditions, particularly the concentration of the acid, can be crucial, as lower acid concentrations may sometimes favor the formation of 4-hydroxyquinoline (B1666331) isomers. wikipedia.org

Multi-Component Reaction Approaches to Quinolinol Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. beilstein-journals.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net For the synthesis of quinolinol scaffolds, MCRs provide a convergent and flexible platform. For instance, a one-pot reaction involving an aniline (B41778), an aldehyde, and a terminal alkyne can yield substituted quinolines. organic-chemistry.org

To construct this compound, a hypothetical MCR could involve the reaction of 3,5-dimethylaniline (B87155), phenylacetaldehyde, and a source for the C2-carbonyl group, potentially under catalytic conditions. Another approach could adapt the use of isatin (B1672199) derivatives, which react with various nucleophiles and acetylenic esters to build the quinoline core in a single step. iicbe.org The versatility of MCRs allows for the rapid assembly of diverse quinoline derivatives by varying the individual components. beilstein-journals.orgresearchgate.net

Contemporary and Innovative Synthetic Strategies for this compound

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. ias.ac.inresearchgate.net These methods have been extensively applied to the synthesis of quinoline and quinolinone heterocycles.

Transition Metal-Catalyzed Coupling and Cyclization Reactions in Quinolinol Synthesis

Transition metals like palladium and copper are powerful catalysts for forming the C-C and C-N bonds necessary to construct the quinolinol framework. ias.ac.in These reactions often proceed under milder conditions than classical methods and allow for a broader range of substrates.

Palladium catalysis offers several elegant pathways to 2-quinolinol derivatives. nih.gov A prominent strategy is the palladium-catalyzed carbonylative annulation, where an o-iodoaniline, an alkyne, and carbon monoxide are coupled to form the 2-quinolinol ring system. nih.gov For the target molecule, this would translate to the reaction of 2-iodo-4,6-dimethylaniline (B1610833) with phenylacetylene (B144264) and a carbon monoxide source.

Another powerful palladium-catalyzed method involves a domino Heck reaction/cyclization process. nih.gov A coupling between a 2-iodoaniline (B362364) and an α,β-unsaturated carbonyl compound can lead to 3-substituted 2-quinolinones. nih.gov To synthesize this compound, one could envision a reaction between 2-iodo-4,6-dimethylaniline and an acrylic acid derivative such as cinnamic acid or its esters, catalyzed by a palladium complex like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov

Copper catalysts provide a cost-effective and efficient alternative for quinoline synthesis. ias.ac.in Copper-catalyzed domino or tandem reactions have been developed that build the quinoline ring in a single pot. One such strategy involves the reaction of o-bromobenzaldehydes with active methylene (B1212753) nitriles, followed by a copper-catalyzed amination and intramolecular cyclization. rsc.org

A particularly relevant approach is the cooperative catalysis between a copper salt (e.g., CuI) and a secondary amine (e.g., pyrrolidine) to synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org This method is highly regioselective. Applying this to a related substrate, one could foresee a reaction between 2-amino-4,6-dimethylbenzaldehyde and phenylacetylene using a copper/amine catalytic system to generate the 5,7-dimethyl-3-phenylquinoline skeleton, which could then be oxidized to the desired 2-quinolinol. Furthermore, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been shown to produce various quinolines effectively. rsc.org An adaptation of this could involve an enaminone derived from 3,5-dimethylaniline reacting with a suitable electrophile to construct the target molecule.

Gold-Catalyzed Annulation and Cyclization Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines, offering mild reaction conditions and unique reactivity. rsc.org Gold catalysts, particularly gold(III) salts like NaAuCl₄·2H₂O, have been effectively employed in Friedländer-type syntheses. researchgate.net This approach involves the condensation and subsequent annulation of an o-amino aromatic carbonyl compound with a ketone possessing an active methylene group. For instance, the reaction of a suitably substituted 2-aminoacetophenone (B1585202) with a β-ketoester in the presence of a catalytic amount of a gold(III) species can afford polysubstituted quinolines in high yields under mild conditions, such as at room temperature in ethanol. researchgate.net

Another significant gold-catalyzed strategy involves the [4+2] annulation between terminal arylynes and nitrones. nih.govacs.org This method proceeds through a Povarov-type reaction mechanism involving nucleophilic alkynylgold intermediates, providing a chemoselective route to quinoline scaffolds from readily available starting materials. nih.govacs.org Furthermore, gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles has been developed for the efficient synthesis of functionalized quinolines. rsc.org This process is initiated by a gold-catalyzed 6-endo-dig azide-yne cyclization followed by a [3+2] cycloaddition. rsc.org

Table 1: Examples of Gold-Catalyzed Quinoline Synthesis

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| NaAuCl₄·2H₂O | o-amino aromatic carbonyls, active methylene ketones | Polysubstituted quinolines | up to 89 | researchgate.net |

| Gold(I) catalyst | Terminal arylynes, C,N-diaryl nitrones | Quinoline derivatives | Not specified | nih.govacs.org |

| Gold catalyst | Azide-tethered internal alkynes, nitriles | Polyfunctionalized quinolines | Good to high | rsc.org |

Other Transition Metal Systems (e.g., Ruthenium, Silver)

Ruthenium and silver complexes have also proven to be valuable catalysts in the synthesis of quinolinols and their derivatives. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, utilizing an 8-aminoquinolinyl moiety as a bidentate directing group, provides a versatile route to isoquinolones. nih.govacs.org This reaction proceeds in the presence of an oxidant like Cu(OAc)₂·H₂O and demonstrates a broad substrate scope with high regioselectivity for unsymmetrical alkynes. nih.govacs.org Mechanistic studies suggest the involvement of an N,N-bidentate chelate complex. nih.gov

Ruthenium catalysts also enable the synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine (B3047471) through an amine exchange reaction. researchgate.net Additionally, a ruthenium-catalyzed protodesilylation and cycloisomerization of trimethylsilyl (B98337) alkynyl imines, derived from amides, offers a pathway to various substituted quinolines. organic-chemistry.org

Silver(I) complexes of halogenated 8-quinolinol derivatives have been synthesized and structurally characterized. figshare.com While these studies focused on the coordination chemistry, silver-catalyzed reactions for quinolinone synthesis have also been reported. researchgate.net For instance, silver(I) can catalyze the complexation with 8-hydroxyquinoline (B1678124), indicating its potential to facilitate reactions involving this core structure. ajchem-a.com

Table 2: Ruthenium and Silver in Quinoline Synthesis

| Metal System | Reaction Type | Key Features | Reference |

| Ruthenium | Oxidative annulation | Bidentate directing group, high regioselectivity | nih.govacs.org |

| Ruthenium | Amine exchange | From anilines and a triamine | researchgate.net |

| Ruthenium | Protodesilylation/cycloisomerization | From amides via alkynyl imines | organic-chemistry.org |

| Silver | Complexation/Catalysis | Formation of stable quinolinol complexes | figshare.comajchem-a.com |

Organocatalytic Methodologies for Quinolinol Construction

Organocatalysis offers a "green" alternative to metal-based catalysts, avoiding the use of potentially toxic and expensive metals. nih.gov Various organocatalytic strategies have been developed for the construction of the quinoline core. nih.gov For instance, the enantioselective total synthesis of (-)-quinine has been achieved using a diphenylprolinol silyl (B83357) ether-mediated Michael reaction, demonstrating the power of organocatalysis in complex natural product synthesis. nih.gov

Acid-catalyzed tandem reactions of 4-hydroxyquinolin-2(1H)-ones with propargylic alcohols provide a route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.gov These reactions, often catalyzed by p-toluenesulfonic acid (pTsOH), proceed through an annulation process. nih.gov Furthermore, the Betti reaction, a multicomponent reaction involving an 8-hydroxyquinoline, an aldehyde, and an amine or amide, can be utilized to synthesize functionalized 8-hydroxyquinoline derivatives. rsc.org

Flow Chemistry and Continuous Synthesis Approaches for Quinolinol Production

Flow chemistry has emerged as a transformative technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. azolifesciences.comaurigeneservices.com This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. aurigeneservices.com

The synthesis of various heterocyclic compounds, including quinolines, has been successfully adapted to continuous flow systems. azolifesciences.comresearchgate.net Flow chemistry enables the safe use of hazardous reagents, such as hydrazine, by minimizing the amount present at any given time. acs.org The integration of in-line analytical tools allows for real-time monitoring and optimization of the reaction. aurigeneservices.com The development of automated flow-based approaches has accelerated the adoption of this technology in drug discovery and development, facilitating the rapid synthesis of compound libraries for screening. syrris.com While specific examples for the continuous flow synthesis of this compound are not explicitly detailed in the provided results, the general applicability of flow chemistry to quinoline synthesis suggests its potential for the efficient and scalable production of this target molecule and its analogs. azolifesciences.comsyrris.com

Green Chemistry Principles and Sustainable Synthetic Protocols in Quinolinol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org The synthesis of quinolines has been a fertile ground for the application of these principles. acs.orgtandfonline.com

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether. tandfonline.comijpsjournal.com Solvent-free synthesis of quinolines has been achieved through methods like the Friedländer annulation under thermal conditions, sometimes catalyzed by simple salts like caesium iodide. researchgate.net This approach offers advantages such as clean reactions, simple methodology, short reaction times, and easy work-up. researchgate.net

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The use of nanocatalysts in aqueous media has been shown to be effective for quinoline synthesis. nih.govresearchgate.net For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used to catalyze quinoline synthesis in water at elevated temperatures, with the catalyst being easily recoverable and reusable. nih.gov

Atom Economy and Sustainable Reagent Utilization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Synthetic methods with high atom economy are a cornerstone of green chemistry. Multicomponent reactions, such as the Friedländer synthesis, are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product with minimal byproduct formation. acs.org

Mechanistic Investigations of Chemical Reactivity and Transformations of 5,7 Dimethyl 3 Phenyl 2 Quinolinol

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinol Core

The quinolinol core of 5,7-Dimethyl-3-phenyl-2-quinolinol possesses a dual nature, with the carbocyclic ring being electron-rich and the heterocyclic ring being electron-deficient. This duality governs its reactivity towards electrophiles and nucleophiles. The molecule exists in tautomeric equilibrium with its keto form, 5,7-Dimethyl-3-phenyl-1H-quinolin-2-one. The presence of the hydroxyl/keto group, two methyl groups, and a phenyl group significantly influences the reaction pathways.

The hydroxyl group at the C2-position is a powerful activating group, directing electrophilic attack to the electron-rich benzene (B151609) ring, specifically at the C6 and C8 positions. However, these positions are already substituted with methyl groups in the title compound. The remaining open position on the benzenoid ring is C6, which is meta to the C5-methyl and C7-methyl groups.

Conversely, the pyridine (B92270) ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Nucleophilic substitution is more common on the heterocyclic part of the quinoline (B57606) system, especially when a good leaving group is present.

Detailed regioselectivity and stereoselectivity studies specifically for this compound are not documented. However, based on general principles of quinoline chemistry, certain predictions can be made.

For electrophilic substitution , the activating -OH group (in the quinolinol tautomer) and the two methyl groups strongly direct incoming electrophiles to the carbocyclic ring. The C6 and C8 positions would be the most activated. Since C5 and C7 are blocked, any electrophilic attack would likely be directed to the C6 position, although this is sterically hindered.

For nucleophilic substitution , reaction on the pyridine ring is more probable. The C4 position is a primary site for nucleophilic attack in quinoline systems, particularly if a leaving group were present at that position. Research on related 5,7-diphenylquinoline has shown that nucleophilic attack by phenyl lithium can occur at the C2 position, displacing a hydrogen atom in a substitution reaction to form 2,5,7-triphenylquinoline. This suggests that the C2 position in the title compound, despite the presence of the hydroxyl group, could potentially be a site for certain nucleophilic reactions.

The substituents on the this compound core play a critical role in dictating its reactivity.

-OH (Hydroxyl) Group at C2: As a strong electron-donating group, it highly activates the molecule towards electrophilic aromatic substitution. It also makes the proton acidic, allowing it to act as a nucleophile in its deprotonated quinolinolate form.

-CH₃ (Methyl) Groups at C5 and C7: These are electron-donating groups that further activate the benzenoid ring for electrophilic attack. They also provide steric hindrance, which can influence the regioselectivity of incoming groups.

-C₆H₅ (Phenyl) Group at C3: The phenyl group is generally considered electron-withdrawing by induction but can be electron-donating or withdrawing through resonance depending on the reaction type. Its steric bulk will significantly influence the approach of reagents to the adjacent C2 and C4 positions.

The interplay of these electronic and steric factors is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl | C2 | Strong Electron-Donating (Resonance) | Activates both rings, primarily the carbocyclic one, for electrophilic attack. The proton is acidic. |

| Phenyl | C3 | Weakly Deactivating (Inductive) | Provides significant steric hindrance around the C2 and C4 positions. |

| Methyl | C5 | Electron-Donating (Inductive/Hyperconjugation) | Activates the carbocyclic ring for electrophilic attack. |

| Methyl | C7 | Electron-Donating (Inductive/Hyperconjugation) | Activates the carbocyclic ring for electrophilic attack. |

Oxidative and Reductive Transformations of the Quinolinol Ring System

Specific oxidative and reductive transformations for this compound have not been reported. The presence of multiple reactive sites suggests that achieving selectivity would be a significant challenge.

The quinolinol system is susceptible to oxidation. The electron-rich nature of the molecule, enhanced by the hydroxyl and methyl groups, makes it prone to oxidative degradation or polymerization under strong oxidizing conditions. Selective oxidation would likely target either the benzenoid ring, leading to quinones, or the methyl groups, which could be oxidized to carboxylic acids. The C-H bond of the pyridine ring at the C4 position could also be a site for oxidation.

Catalytic hydrogenation is a common method for reducing the quinoline ring system. Typically, the heterocyclic (pyridine) ring is reduced preferentially over the carbocyclic (benzene) ring. For this compound, controlled reduction would be expected to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions (catalyst, pressure, temperature) would be crucial to avoid over-reduction or reduction of the phenyl substituent.

Rearrangement Reactions and Structural Reorganizations in Quinolinol Derivatives

There is no information in the searched literature regarding rearrangement reactions or structural reorganizations involving derivatives of this compound. While quinoline chemistry does include various rearrangements (e.g., in the synthesis or under specific reaction conditions), none have been documented for this specific substituted quinolinol.

Advanced Spectroscopic and Crystallographic Methodologies in the Structural Elucidation of 5,7 Dimethyl 3 Phenyl 2 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing profound insights into the molecular framework.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the connectivity of atoms within the 5,7-Dimethyl-3-phenyl-2-quinolinol molecule, a suite of multi-dimensional NMR experiments is employed. These techniques are instrumental in mapping out the intricate network of proton and carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). tcd.ie This is crucial for assigning the chemical shifts of the carbon atoms in the this compound structure. tcd.ie

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is pivotal for establishing long-range (typically 2-3 bond) correlations between protons and carbons. tcd.ie This technique allows for the connection of different spin systems, for example, by showing correlations from the methyl protons to the quaternary carbons of the quinoline (B57606) ring, thus confirming their positions at C5 and C7. tcd.ieresearchgate.net

The integration of data from these multi-dimensional NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound. tcd.ieresearchgate.net

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a similar quinoline derivative, illustrating the type of data obtained from these experiments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 7.95 (s) | - |

| Phenyl-H | 7.45-7.30 (m) | - |

| H-6 | 7.71 (s) | - |

| H-8 | 7.37 (s) | - |

| 5-CH₃ | 2.43 (s) | 21.62 |

| 7-CH₃ | - | - |

| C-2 | - | 159.67 |

| C-3 | - | 145.31 |

| C-4 | - | 140.57 |

| C-4a | - | 138.52 |

| C-5 | - | 136.55 |

| C-6 | - | 132.08 |

| C-7 | - | 136.39 |

| C-8 | - | 128.98 |

| C-8a | - | 128.85 |

| Phenyl-C | - | 130.29, 128.57, 128.34, 128.21, 127.52, 125.94 |

| Note: This table is based on data for a structurally related compound, 3-(p-tolyl)-2-phenylquinoline, and serves as an illustrative example. rsc.org The exact chemical shifts for this compound may vary. |

Solid-State NMR Applications for Polymorph Analysis

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact the physical properties of a compound. ssNMR can detect subtle differences in the local chemical environments of the atoms in different polymorphs, which manifest as variations in chemical shifts and line widths. This makes ssNMR an indispensable technique for identifying and characterizing different polymorphic forms of this compound, ensuring the consistency and quality of the material.

Mass Spectrometry: Ionization Techniques and Fragmentation Pathways for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the calculation of the molecular formula, confirming the elemental composition of the compound. For instance, the calculated exact mass for a related quinoline derivative, C₂₂H₁₆NI [M+H]⁺, was found to be 422.0400, with the experimental value being 422.0403, demonstrating the accuracy of this technique. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. For example, the cleavage of the bond between the phenyl group and the quinoline core would result in characteristic fragment ions, confirming the presence of this structural motif. ekb.eg The fragmentation pathways of related heterocyclic compounds often involve the loss of small neutral molecules like CO. nih.gov

A proposed fragmentation pathway for a quinoline structure might involve initial cleavage at the C2-C3 bond. ekb.eg

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups. For example, the O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3400-3200 cm⁻¹. The C=C stretching vibrations of the aromatic quinoline and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. tsijournals.com Aromatic C-H stretching vibrations typically appear between 3100 cm⁻¹ and 3000 cm⁻¹. tsijournals.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and other functional groups, aiding in the complete vibrational assignment.

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and providing further evidence for its structure.

A table of representative IR absorption bands for a similar quinoline derivative is provided below.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3053 |

| Aliphatic C-H Stretch | 2922 |

| C=C Aromatic Stretch | 1591 |

| C=N Aromatic Stretch | 1483 |

| C-H Bend | 1411 |

| C-N Stretch | 1330 |

| C-O Stretch | 1268 |

| C-H Out-of-plane Bend | 758, 701 |

| Note: This table is based on data for a structurally related compound, 3-(4-iodobenzyl)-2-phenylquinoline, and serves as an illustrative example. rsc.org The exact peak positions for this compound may differ slightly. |

Correlating Vibrational Modes with Functional Group Presence

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. The analysis of the vibrational spectra of quinoline derivatives allows for the direct correlation of observed absorption or scattering bands with specific molecular motions. nih.govresearchgate.net For this compound, the presence of distinct functional groups—such as the hydroxyl (-OH), methyl (-CH₃), phenyl, and the quinoline core—gives rise to a characteristic spectral fingerprint.

The interpretation of these spectra is often aided by Density Functional Theory (DFT) calculations, which can predict the frequency and intensity of vibrational bands for a given molecular structure. researchgate.net Studies on substituted 8-hydroxyquinolines have shown that DFT calculations using the B3LYP functional and 6-31G* basis set can produce theoretical spectra that are in good agreement with experimental observations. researchgate.net Key vibrational modes for this compound would be anticipated as follows:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3400-3200 cm⁻¹, indicative of the hydroxyl group, potentially involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and quinoline rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the aromatic quinoline and phenyl rings typically appear in the 1600-1450 cm⁻¹ region. nih.gov

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected in the 1260-1000 cm⁻¹ range.

Ring Vibrations: In-plane and out-of-plane bending modes of the aromatic rings provide further structural confirmation at lower frequencies.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3400 - 3200 | IR |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 2980 - 2850 | IR, Raman |

| Aromatic C=C/C=N | Stretching | 1600 - 1450 | IR, Raman |

| C-O | Stretching | 1260 - 1000 | IR |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | IR |

In Situ Spectroscopic Monitoring of Reaction Kinetics

Understanding the mechanism and kinetics of a chemical reaction is crucial for process optimization. In situ spectroscopic monitoring allows for the real-time tracking of reactant consumption and product formation without disturbing the reaction mixture. researchgate.net Techniques such as Raman and fluorescence spectroscopy are particularly well-suited for this purpose, especially in solid-state or mechanochemical syntheses where traditional sampling is difficult. researchgate.netdigitellinc.com

For the synthesis of quinolinol derivatives, in situ monitoring can provide profound insights. researchgate.net For instance, time-resolved in situ Raman spectroscopy can be used to follow the progress of a reaction by monitoring the intensity changes of specific vibrational bands corresponding to reactants and products. nih.gov This approach can reveal the influence of reaction parameters like temperature or milling frequency on the reaction rate, and can help identify the formation of transient intermediates or alternative reaction pathways. researchgate.netnih.gov The use of tandem in situ X-ray diffraction and Raman spectroscopy has proven essential in revealing complex reaction mechanisms, including the formation of previously undetected intermediate phases. nih.gov This kinetic data is invaluable for developing optimized and sustainable synthetic routes. digitellinc.com

Electronic Spectroscopy: Methodological Applications for Investigating Electronic Transitions

Electronic spectroscopy, primarily UV-Visible absorption and luminescence (fluorescence and phosphorescence) spectroscopy, probes the electronic structure of a molecule by inducing transitions between electronic energy levels. nih.gov For conjugated systems like this compound, these techniques provide critical information about the π-electronic system and the nature of its excited states.

UV-Visible Absorption Spectroscopy for Electronic State Analysis

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to various excited states. In aromatic molecules like quinolines, the observed absorption bands are typically due to π → π* transitions. The spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-conjugated system formed by the phenyl-substituted quinoline core. researchgate.net

The electronic absorption spectra of related 8-hydroxyquinoline (B1678124) derivatives show intense absorption peaks corresponding to these electronic transitions. rsc.org The position and intensity of these bands are sensitive to substitution on the quinoline ring and the nature of the solvent. researchgate.net For example, the spectra of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline show distinct absorption maxima that reflect the extent of conjugation. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate absorption spectra and assign the observed electronic transitions to specific molecular orbitals. nih.gov

Table 2: Representative Electronic Absorption Data for Related Phenyl-Quinoline Systems

| Compound | Absorption Maxima (λ_max) | Notes | Reference |

|---|---|---|---|

| 5,7-Diphenylquinoline | ~300-350 nm | Reflects π → π* transitions of the core structure. | researchgate.net |

| Substituted 8-Hydroxyquinolines | 251 nm, 325 nm, 409 nm | Positions vary significantly with substitution. | rsc.org |

| 5,7-Dibromo-8-hydroxy quinoline | 190-400 nm range | Transitions identified as ¹A′ → ¹A′. | researchgate.net |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence and phosphorescence are luminescence processes where a molecule emits a photon to relax from an electronically excited state to the ground state. colostate.edu Fluorescence is a rapid emission (nanosecond timescale) from a singlet excited state (S₁), while phosphorescence is a much slower emission from a triplet excited state (T₁). colostate.edu

Quinoline derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. nih.gov The 2-quinolinol scaffold, which exists in tautomeric equilibrium with the 8-hydroxyquinoline form, is known to undergo Excited-State Intramolecular Proton Transfer (ESIPT). acs.org Upon photoexcitation, a proton can transfer from the hydroxyl group to the ring nitrogen, leading to the formation of an excited-state tautomer with a distinct, large Stokes-shifted emission. acs.org

The fluorescence spectrum of this compound would therefore be expected to provide information on its excited-state dynamics. The emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters. nih.govcolostate.edu Phosphorescence, typically observed at lower temperatures in a rigid matrix to minimize non-radiative decay, would provide information on the energy of the lowest triplet state. researchgate.net Studies on benzoquinoline crystals at low temperatures have successfully characterized both fluorescence and phosphorescence spectra, identifying the origin bands and vibronic structure. researchgate.net

Table 3: Key Photophysical Parameters Obtainable from Luminescence Spectroscopy

| Parameter | Description | Significance |

|---|---|---|

| Emission λ_max | Wavelength of maximum fluorescence/phosphorescence intensity. | Characterizes the energy gap of the emitting excited state. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Indicates the extent of structural relaxation in the excited state; large shifts can suggest ESIPT. nih.govacs.org |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the luminescence process. nih.gov |

| Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Provides insight into the rates of radiative and non-radiative decay processes. colostate.edu |

X-ray Crystallography: Single Crystal and Powder Diffraction Techniques for Solid-State Structure

While spectroscopic methods provide information about connectivity and electronic structure, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. nih.govnih.gov This technique is the gold standard for structural elucidation. researchgate.net Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be employed in in situ studies to monitor solid-state reactions. digitellinc.com

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar geometry of the quinoline ring system, the orientation of the phenyl substituent relative to the quinoline core, and the specific tautomeric form (the -OH vs. =O, N-H form) present in the crystal. nih.gov

Determination of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.gov Understanding these interactions is crucial as they influence the material's physical properties.

A Hirshfeld surface analysis can be performed on the crystallographic data to visualize and quantify these intermolecular contacts. nih.gov For this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonding: The hydroxyl group of the quinolinol is a potent hydrogen bond donor and can form strong O-H···N or O-H···O bonds with neighboring molecules, often leading to the formation of dimers, chains, or sheets.

π–π Stacking: The planar aromatic surfaces of the quinoline and phenyl rings can stack on top of each other, driven by favorable electrostatic and dispersion forces. These interactions are critical in organizing the molecules into columns or layers. nih.gov

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the electron-rich π-systems of adjacent molecules. nih.gov

Analysis of the pairwise interaction energies can further clarify the nature and strength of these forces, identifying the primary motifs (e.g., stacking-bonded dimers) that form the building blocks of the crystal structure. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Geometric Feature | Significance |

|---|---|---|---|

| Hydrogen Bond | O-H (donor), N or O (acceptor) | Formation of dimers, chains, or sheets. | Strongest directional interaction, dictates primary packing motif. |

| π–π Stacking | Phenyl and/or Quinoline Rings | Parallel, offset arrangement of aromatic rings (3.3-3.8 Å separation). | Stabilizes the crystal lattice through dispersive forces. nih.gov |

| C-H···π Interaction | C-H (donor), Aromatic Ring (acceptor) | Hydrogen atom pointing towards the face of an aromatic ring. | Contributes to overall packing efficiency and stability. |

| van der Waals Forces | All atoms | Isotropic attractive forces. | Provides general cohesive energy to the crystal. nih.gov |

Polymorphism and Co-crystallization Studies: Methodological Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. allfordrugs.com Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. The investigation into these phenomena for this compound would involve a multi-pronged approach, combining screening techniques with advanced analytical methods for characterization.

Polymorph Screening:

The initial step in studying polymorphism is a comprehensive screen to identify potential different crystalline forms. This typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, and evaporation rate). High-throughput screening (HTS) techniques are often employed to rapidly assess a large number of conditions.

Co-crystal Screening:

For co-crystallization studies, a selection of pharmaceutically acceptable co-formers would be made. The choice of co-formers is often guided by principles of crystal engineering, considering potential hydrogen bond donors and acceptors that can interact with the quinolinol moiety. Common methods for co-crystal screening include:

Slurry and Grinding Methods: The API and co-former are mixed in the presence of a small amount of solvent (slurrying) or ground together mechanically.

Solution-Based Methods: The API and co-former are dissolved in a common solvent and allowed to co-crystallize.

Characterization of Solid Forms:

Once different solid forms are obtained, a suite of analytical techniques is used for their characterization.

Spectroscopic Methods:

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment. Differences in the crystal packing and intermolecular interactions between polymorphs will result in distinct vibrational spectra.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR spectroscopy provides detailed information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the crystal lattice. Different polymorphs will give rise to different chemical shifts and peak multiplicities.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will generally have different melting points and may exhibit solid-solid phase transitions upon heating.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to assess the thermal stability of the compound and to identify the presence of solvates or hydrates.

The data obtained from these techniques would be used to construct a comprehensive picture of the solid-state landscape of this compound.

Illustrative Crystallographic Data for a Quinolinol Derivative

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction study of a hypothetical polymorph.

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.315 |

| R-factor | 0.045 |

Illustrative Spectroscopic Data Comparison for Hypothetical Polymorphs

The table below illustrates how spectroscopic data could be used to differentiate between two hypothetical polymorphs (Form A and Form B) of this compound.

| Technique | Form A (Illustrative) | Form B (Illustrative) |

| FTIR (cm⁻¹) | 3410 (O-H stretch), 1625 (C=O stretch), 1580 (C=C stretch) | 3385 (O-H stretch), 1640 (C=O stretch), 1575 (C=C stretch) |

| Raman (cm⁻¹) | 1610 (ring breathing), 1350 (C-H bend) | 1605 (ring breathing), 1358 (C-H bend) |

| ¹³C ssNMR (ppm) | 155.2 (C=O), 140.1, 128.5, 125.3 (aromatic C), 21.4, 18.9 (methyl C) | 157.8 (C=O), 141.3, 129.1, 124.8 (aromatic C), 22.1, 19.5 (methyl C) |

Based on a thorough review of available scientific literature, there are no specific computational or theoretical chemistry studies focused solely on the compound This compound . As a result, it is not possible to provide the detailed, data-rich article as per the requested outline without resorting to speculation or presenting data from unrelated molecules, which would be scientifically inaccurate.

The instructions to focus exclusively on "this compound" and to include detailed research findings and data tables for specific computational chemistry approaches (DFT, MD simulations, etc.) cannot be fulfilled with accuracy and adherence to the source material constraints. The available literature discusses computational methods for the broader quinoline class, but does not provide the specific geometric parameters, molecular orbital energies, predicted spectroscopic data, or reaction mechanism details for this particular substituted quinolinol.

Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be generated. Providing a document under these circumstances would lead to a high risk of hallucination, as the specific data points required by the outline (e.g., HOMO/LUMO energies, conformational analysis results, predicted NMR shifts for this exact compound) are not present in the accessible research.

Theoretical and Computational Chemistry Approaches to Understanding 5,7 Dimethyl 3 Phenyl 2 Quinolinol Systems

Tautomerism Studies in 2-Quinolinols: Computational and Spectroscopic Correlation

A comprehensive review of available scientific literature indicates a significant gap in the specific computational and spectroscopic analysis of the tautomerism of 5,7-Dimethyl-3-phenyl-2-quinolinol . While the broader class of quinolinol and hydroxiquinoline derivatives has been the subject of such studies, research focusing explicitly on the 5,7-dimethyl-3-phenyl substituted variant is not readily found in current scientific databases.

However, to provide context on the methodologies employed in this area, we can look at studies conducted on analogous quinoline (B57606) structures. Research on related compounds, such as 7-hydroxy-8-(azophenyl)quinoline derivatives, demonstrates the powerful synergy between theoretical calculations and experimental spectroscopy in elucidating tautomeric equilibria. nih.govresearchgate.netnih.gov

In typical studies of this nature, computational methods, particularly Density Functional Theory (DFT), are employed to model the potential tautomeric forms of the molecule . These calculations can predict the relative energies and thermodynamic stabilities of the different tautomers, such as the enol-keto forms in hydroxiquinolines. nih.gov The surrounding solvent environment is often accounted for in these models, as it can significantly influence the position of the tautomeric equilibrium. nih.gov

Spectroscopic techniques, including UV-vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to experimentally probe the tautomeric state of the compound in solution. nih.gov The experimental spectra are compared with the computationally predicted spectra for each tautomer. A strong correlation between the experimental data and the calculated data for a particular tautomeric form provides compelling evidence for its predominance under the given conditions. nih.gov

For instance, in the study of 7-hydroxy-8-(azophenyl)quinoline derivatives, researchers were able to assign specific absorption bands in the UV-vis spectra to different tautomers based on their theoretical calculations. nih.gov This correlative approach allows for a detailed understanding of the structural and environmental factors that govern tautomerism in these systems.

While direct data for This compound is unavailable, the established methodologies from studies on related quinoline compounds provide a clear roadmap for future research into the tautomeric properties of this specific molecule. Such investigations would be invaluable for a complete understanding of its chemical behavior and potential applications.

Strategic Design and Synthesis of 5,7 Dimethyl 3 Phenyl 2 Quinolinol Derivatives and Analogues

Scaffold Modification Strategies for Enhanced Chemical Properties (e.g., Solubility, Stability)

Modifications to the core structure, or scaffold, of 5,7-Dimethyl-3-phenyl-2-quinolinol are primarily aimed at improving key chemical properties such as solubility and metabolic stability. These enhancements are crucial for the development of compounds with potential therapeutic value.

Improving Solubility: The inherent lipophilicity of the quinolinol scaffold can be addressed by introducing polar or ionizable functional groups. Strategies include the incorporation of flexible alkylamino side chains or alkoxy groups at various positions on the quinoline (B57606) nucleus. For instance, the introduction of an amino side-chain has been shown to enhance the antiproliferative activity of certain quinoline derivatives, a property that can be influenced by improved solubility. Another approach involves phase modification techniques, such as lyophilization, which can significantly increase aqueous solubility without altering the molecular structure of the parent compound.

Enhancing Stability: To improve metabolic stability, modifications often target the sites on the molecule that are susceptible to enzymatic degradation. A common strategy is the introduction of electron-withdrawing groups or bulky substituents that can shield metabolically labile positions. For example, the presence of a methoxy group on a quinoline ring has been observed to increase the rate of metabolization, while halogen substituents can enhance metabolic stability.

Regioselective Derivatization at Specific Positions (e.g., phenyl ring, quinoline nitrogen, hydroxyl group)

Regioselective derivatization allows for the precise modification of specific functional groups within the this compound molecule, enabling a fine-tuning of its properties.

Phenyl Ring: The phenyl group at the 3-position of the quinoline ring is a common target for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents. For example, halogenation can be achieved using reagents like N-chlorosuccinimide to introduce chlorine atoms at specific positions on the phenyl ring. The position of substitution is dictated by the electronic nature of the existing substituents and the reaction conditions.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring can undergo reactions such as N-alkylation. This modification introduces a substituent on the nitrogen, which can influence the electronic properties and biological activity of the molecule.

Hydroxyl Group: The hydroxyl group at the 2-position of the quinolinol is a versatile site for derivatization. It can undergo O-alkylation with alkyl halides or be converted to esters through acylation. For example, the hydroxyl group can react with phenyl isothiocyanate in a derivatization process. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the parent compound.

Synthesis of Polycyclic Systems Incorporating the Quinolinol Core

The synthesis of polycyclic systems that incorporate the quinolinol core involves the construction of additional rings fused to the existing quinoline scaffold. These more complex structures can exhibit unique biological activities. Various synthetic strategies can be employed to achieve this, often involving multi-component reactions or cyclization cascades.

One approach is the use of Brønsted acid-promoted reactions of β-(2-aminophenyl)-α,β-ynones with cyclic α-methylene carbonyl compounds to construct polycyclic quinolines. Another versatile method is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of diverse and complex molecules. This can be followed by cyclization reactions, such as palladium-catalyzed annulation or radical-induced cyclization, to form fused polycyclic quinazolinones, a related class of compounds. These methods offer efficient routes to biologically interesting compounds with tailored properties.

Stereoselective Synthesis of Chiral Quinolinol Derivatives (if applicable)

While this compound itself is achiral, the introduction of chiral centers through derivatization necessitates stereoselective synthesis methods to obtain enantiomerically pure compounds. This is particularly important as different enantiomers of a chiral molecule can have distinct biological activities.

The synthesis of chiral quinoline-based derivatives can be achieved by introducing a chiral auxiliary, such as an amino acid like L-proline, into the molecule. This creates diastereomers that can often be separated using chromatographic techniques. Asymmetric synthesis, employing chiral catalysts or reagents, is another powerful approach to directly synthesize a specific enantiomer. For instance, enantioselective reactions can provide efficient access to quinolinone-based polycyclic indole derivatives with excellent stereoselectivity. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,7-dimethyl-3-phenyl-2-quinolinol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of substituted anilines with ketones or aldehydes under acidic or basic conditions. For example, describes the synthesis of structurally similar dihydroquinolinones via microwave-assisted isomerization of 2′-aminochalcones using InCl₃ as a catalyst, achieving 63% yield . Traditional methods (e.g., H₃PO₄ or NaOH catalysis) may require longer reaction times and produce lower yields due to side reactions. Optimization of solvent (DMF or CH₂Cl₂), temperature (40–100°C), and catalysts (K₂CO₃, InCl₃) is critical .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Analyze aromatic proton environments (e.g., deshielded protons at C5/C7 due to methyl groups) and coupling patterns .

- X-ray crystallography : Resolve the planar quinoline ring system and dihedral angles between substituents (e.g., phenyl group orientation relative to the quinoline core) .

- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]+ at m/z 280–300 range, depending on derivatives) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC; phenolic -OH groups may undergo slow oxidation to quinones under aerobic conditions .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., 5,7-dimethyl groups) influence the reactivity of 3-phenyl-2-quinolinol derivatives?

- Methodological Answer : Methyl groups at C5/C7 enhance electron density on the quinoline ring, facilitating electrophilic substitution at C4 or C7. For example, in , chloro-substituted quinolines undergo nucleophilic displacement at C2/C8. Compare reaction rates of bromination or nitration between 5,7-dimethyl and unsubstituted analogs using kinetic assays (UV-Vis monitoring) .

Q. What catalytic systems are effective for functionalizing this compound, and what mechanistic insights support their use?

- Methodological Answer :

- Palladium catalysis : Suzuki-Miyaura coupling at C3-phenyl group (e.g., replace phenyl with heteroaryl using Pd(PPh₃)₄, K₂CO₃ in toluene/EtOH) .

- Microwave-assisted catalysis : InCl₃ or Sc(OTf)₃ accelerates cyclization via Lewis acid activation, reducing reaction time from hours to minutes (see for analogous protocols) .

Q. How can researchers resolve contradictions in spectroscopic data for quinolinol derivatives (e.g., unexpected NOE correlations or split NMR peaks)?

- Methodological Answer :

- Dynamic NMR : Identify conformational exchange (e.g., hindered rotation of 3-phenyl group) by variable-temperature experiments .

- DFT calculations : Compare computed vs. experimental chemical shifts to assign ambiguous signals.

- Cocrystallization : Resolve tautomeric forms (e.g., keto-enol equilibria) using X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.